

Clarithromycin Related Compound Z: Structural Elucidation and Impurity Profiling

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Compound of Interest

Compound Name: *Clarithromycin related compound Z*
Cat. No.: *B1151565*

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Executive Summary

Clarithromycin Related Compound Z (often commercially designated as such due to its stereochemistry) is a specific process-related impurity identified as (9Z)-Erythromycin A 9-oxime.[1][2] It is a geometric isomer of the key synthetic intermediate used in the manufacturing of Clarithromycin.

Unlike degradation products formed via hydrolysis (e.g., Cladinose loss), Compound Z arises from the oximation step of Erythromycin A. Its presence is critical in impurity profiling because the stereochemistry at the C9-oxime functionality dictates the regioselectivity of the subsequent methylation step.[2] The (Z)-isomer is typically the minor, undesired isomer that must be controlled to prevent downstream yield loss or contamination of the final API.[2]

Chemical Identity & Structural Characterization[1][2][3][4]

Compound Z is the (Z)-geometric isomer of Erythromycin A 9-oxime.[1][2] In the synthesis of Clarithromycin, the ketone at C9 of Erythromycin A is converted to an oxime to protect the C9

position and direct methylation to the C6-hydroxyl group.[1][2] This reaction yields a mixture of (E)- and (Z)-oximes.[2]

Physicochemical Data

Parameter	Specification
Common Name	Clarithromycin Related Compound Z
Chemical Name	(9Z)-Erythromycin A 9-oxime
CAS Registry Number	134931-01-4
Molecular Formula	C37H68N2O13
Molecular Weight	748.94 g/mol
Stereochemistry	(Z)-configuration at C9=N bond
Parent Scaffold	14-membered Macrolide (Erythronolide A)

Structural Logic (SMILES)

The structure differs from Clarithromycin in two key ways:

- C9 Position: Contains an oxime group (=N-OH) instead of a ketone (=O).[2]
- C6 Position: Contains a hydroxyl group (-OH) instead of the methoxy group (-OCH3) found in Clarithromycin (since it is a pre-methylation intermediate).[2]

Isomeric Distinction:

- (E)-Isomer: The hydroxyl group of the oxime is trans to the C10 methyl group (preferred for 6-O-methylation).[2]
- (Z)-Isomer (Compound Z): The hydroxyl group is cis to the C10 methyl group, causing steric hindrance that alters reactivity.[2]

Origin & Formation Mechanism[2]

The formation of Compound Z is intrinsic to the synthetic route of Clarithromycin.

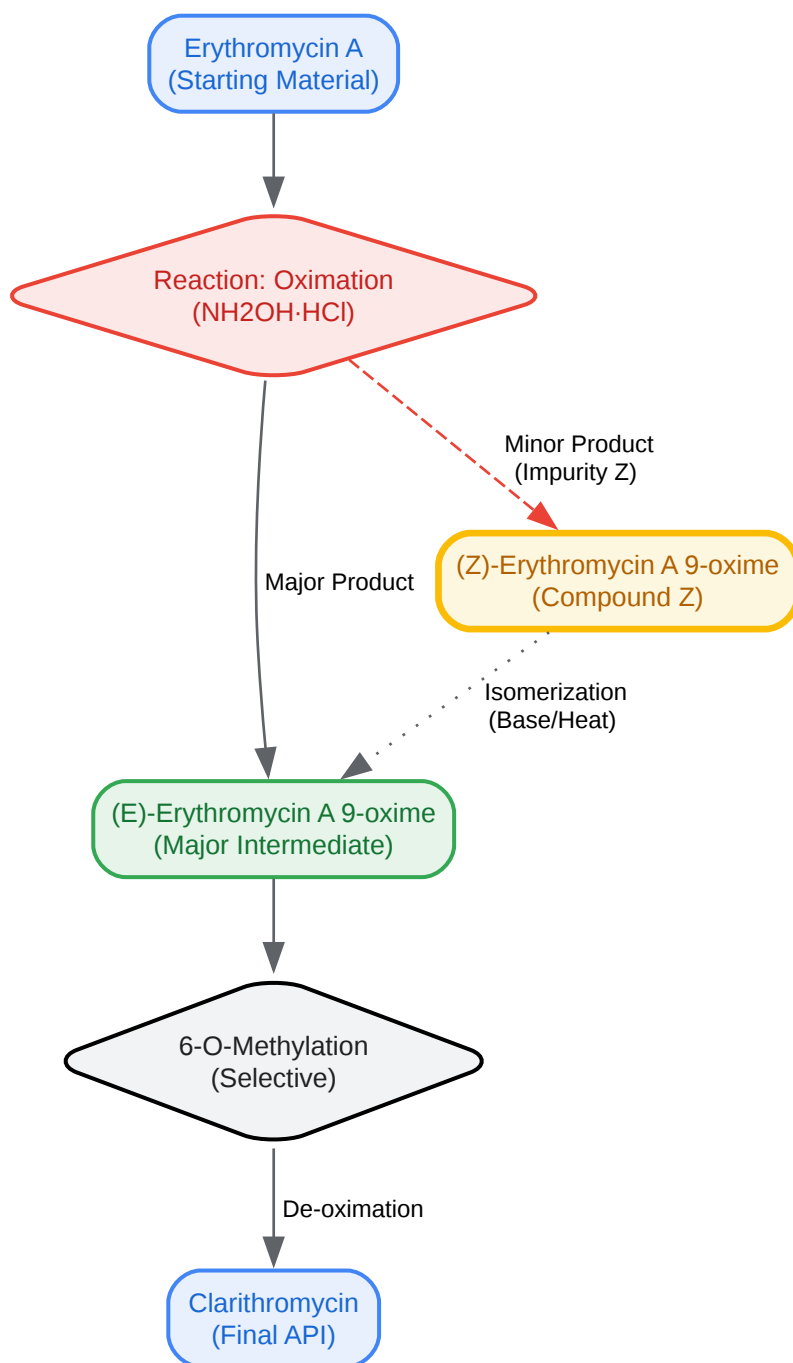
Synthesis Pathway

Clarithromycin is semisynthetic, derived from Erythromycin A.

- Oximation: Erythromycin A + Hydroxylamine → Erythromycin A 9-oxime (Mixture of E and Z).
- Isomerization: The (Z)-isomer is thermodynamically less stable but forms kinetically. Manufacturers often employ an isomerization step (using base/heat) to convert the (Z)-oxime to the desired (E)-oxime.[2]
- Methylation: The (E)-oxime is selectively methylated at the 6-OH position.[2] The (Z)-oxime methylates poorly or at incorrect positions due to the conformation of the macrolide ring.[1][2]

Pathway Diagram

The following diagram illustrates the divergence of the (Z)-isomer (Compound Z) from the main synthetic pathway.



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Caption: Formation of **Clarithromycin Related Compound Z** during the oximation of Erythromycin A.[2] The Z-isomer is a kinetic byproduct that must be isomerized or removed.[2]

Analytical Strategy & Detection

Detecting Compound Z requires resolving the geometric isomers of the oxime intermediate. Standard reverse-phase HPLC methods for Clarithromycin may elute this compound early due to the polarity of the oxime group compared to the methylated final product.[1]

HPLC Method Parameters (Recommended)

This protocol separates the oxime isomers from the parent Erythromycin and the methylated derivatives.[1]

- Column: C18 (e.g., XTerra RP18 or equivalent), 250 mm x 4.6 mm, 5 μ m.[2]
- Mobile Phase A: 0.05 M Ammonium Phosphate buffer (pH 6.5).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-30 min: 35% B \rightarrow 55% B[2]
 - 30-45 min: 55% B \rightarrow 70% B[2]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 205 nm (low UV required due to lack of strong chromophores).
- Temperature: 45°C (Higher temperature improves peak shape for macrolides).

Identification Criteria

- Relative Retention Time (RRT):
 - (E)-Oxime: \sim 0.85 (relative to Clarithromycin if co-injected, though usually analyzed in intermediate testing).[2]
 - (Z)-Oxime (Compound Z): \sim 0.90 - 0.95 (Elutes after the E-isomer in many RP systems due to intramolecular hydrogen bonding making it slightly more hydrophobic, though this varies by pH).[1][2]
- Mass Spectrometry (LC-MS):

- [M+H]⁺: 749.5 m/z.[1]
- Fragmentation: Loss of cladinose (-158 Da) → m/z 591.[2]

Regulatory & Toxicology Context

While specific pharmacopoeial limits for "Compound Z" (as the oxime) are not always explicitly listed under that name in the final API monograph (which focuses on methylated impurities like Impurity A-N), it is a critical Starting Material/Intermediate Specification.[1][2]

- Control Strategy: The level of (Z)-oxime is controlled in the intermediate specifications. If the (Z)-isomer is carried forward, it may methylate to form (Z)-Clarithromycin oxime, which is difficult to deprotect or remove.[2]
- Toxicity: Macrolide oximes generally share the safety profile of the parent macrolides but are considered structural alerts for genotoxicity until qualified. However, as a process impurity, it is regulated under ICH Q3A/Q3B limits (typically <0.15% for qualification).[2]

References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5483652, (9Z)-Erythromycin A Oxime. Available at: [\[Link\]](#)[1][2]
- ResearchGate. Structures of semisynthetic macrolides obtained from erythromycin A and its oxime. Available at: [\[Link\]](#)[1][2]

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Sources

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